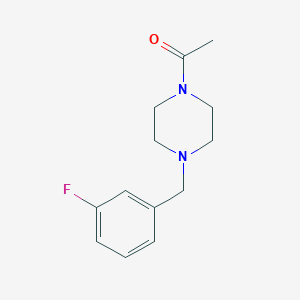
ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methyl-1H-indole-2-carboxylate, commonly known as DTIC, is a chemotherapeutic agent used in the treatment of various cancers. DTIC is a synthetic compound that belongs to the triazene family and has been used for over 40 years in the treatment of melanoma, Hodgkin's disease, and sarcomas.
Mécanisme D'action
DTIC is metabolized in the liver to form the active metabolite, 5-aminoimidazole-4-carboxamide (AIC). AIC is then converted to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which inhibits the synthesis of purines and pyrimidines. This inhibition leads to the depletion of nucleotide pools, which results in the inhibition of DNA synthesis and cell division. DTIC also induces DNA damage, which triggers apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DTIC has been shown to have a wide range of biochemical and physiological effects on cancer cells. DTIC induces DNA damage, which triggers apoptosis in cancer cells. DTIC also inhibits the synthesis of purines and pyrimidines, leading to the depletion of nucleotide pools, which inhibits DNA synthesis and cell division. DTIC has also been shown to induce cell cycle arrest, which prevents cancer cells from dividing.
Avantages Et Limitations Des Expériences En Laboratoire
DTIC has several advantages for lab experiments. It is a well-established chemotherapeutic agent that has been extensively studied for its anti-cancer properties. DTIC is also readily available and can be easily synthesized in the lab. However, there are also some limitations to using DTIC in lab experiments. DTIC is a toxic compound that requires careful handling and disposal. DTIC also has a short half-life and is quickly metabolized in the body, which can make it difficult to study its effects over time.
Orientations Futures
There are several future directions for the study of DTIC. One area of research is the development of new analogs of DTIC that have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to DTIC. This could help to personalize treatment and improve patient outcomes. Additionally, there is a need for more research on the mechanisms of resistance to DTIC and the development of strategies to overcome this resistance. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of DTIC in combination with other chemotherapeutic agents.
Méthodes De Synthèse
The synthesis of DTIC involves a series of chemical reactions, including the reaction of 3,3-dimethyl-1-triazenoimidazole-4-carboxamide with ethyl 5-methylindole-2-carboxylate. The reaction yields DTIC as a white crystalline solid, which is then purified through recrystallization. The purity of DTIC is determined through various analytical techniques such as thin-layer chromatography and high-performance liquid chromatography.
Applications De Recherche Scientifique
DTIC has been extensively studied for its anti-cancer properties and has been used in various clinical trials. DTIC is primarily used in the treatment of melanoma, a type of skin cancer that is difficult to treat. DTIC has also been used in the treatment of Hodgkin's disease and sarcomas. DTIC is administered intravenously and is usually given in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-5-20-14(19)13-12(16-17-18(3)4)10-8-9(2)6-7-11(10)15-13/h6-8,15H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKNWLRDUPFZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)N=NN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)
![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)

![N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5706708.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)

![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)